molecular formula C20H25ClO4S B4963417 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol

1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol

Cat. No.: B4963417
M. Wt: 396.9 g/mol
InChI Key: XNUIFPJMNIQKAD-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol is a complex organic compound characterized by its unique structural components This compound features a tert-butylphenoxy group, a chlorophenylmethylsulfonyl group, and a propanol backbone

Preparation Methods

The synthesis of 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-chlorobenzylsulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenoxy and sulfonyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4S/c1-20(2,3)16-6-10-19(11-7-16)25-12-18(22)14-26(23,24)13-15-4-8-17(21)9-5-15/h4-11,18,22H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUIFPJMNIQKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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